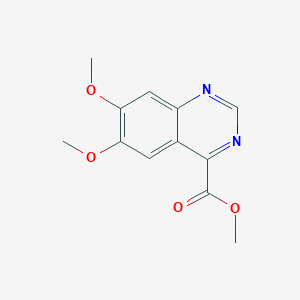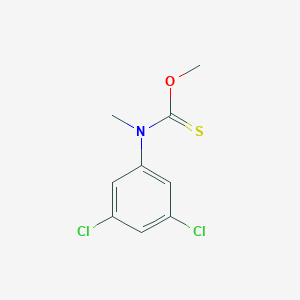
O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate is an organosulfur compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a carbamothioate group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate typically involves the reaction of 3,5-dichloroaniline with methyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamothioate linkage. The reaction is usually conducted at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for mixing and temperature control.
Análisis De Reacciones Químicas
Types of Reactions
O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate has several scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pesticides due to its effectiveness against various pests.
Mecanismo De Acción
The mechanism of action of O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate involves the inhibition of specific enzymes by binding to their active sites. This binding disrupts the normal function of the enzymes, leading to the desired biological effects. The compound targets pathways involved in cellular metabolism and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- O-Methyl N-(3-chlorophenyl)-N-methylcarbamothioate
- O-Methyl N-(4-chlorophenyl)-N-methylcarbamothioate
- O-Methyl N-(2,4-dichlorophenyl)-N-methylcarbamothioate
Uniqueness
O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and biological activity. This positioning enhances its effectiveness as an enzyme inhibitor and its stability under various conditions.
Propiedades
Fórmula molecular |
C9H9Cl2NOS |
|---|---|
Peso molecular |
250.14 g/mol |
Nombre IUPAC |
O-methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate |
InChI |
InChI=1S/C9H9Cl2NOS/c1-12(9(14)13-2)8-4-6(10)3-7(11)5-8/h3-5H,1-2H3 |
Clave InChI |
ZCHNATAZAVUJBK-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC(=CC(=C1)Cl)Cl)C(=S)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine](/img/structure/B13719188.png)
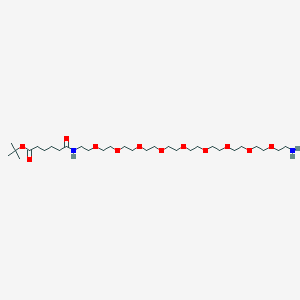
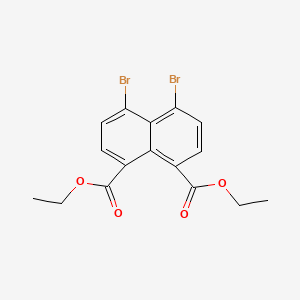


![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13719228.png)


![Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate](/img/structure/B13719235.png)
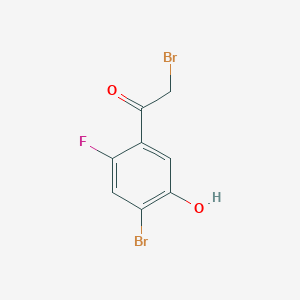

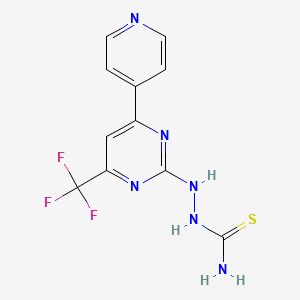
![6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B13719260.png)
